molecular formula C19H27ClO2 B1462122 6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one CAS No. 847674-32-2

6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one

Cat. No. B1462122
CAS RN: 847674-32-2
M. Wt: 322.9 g/mol
InChI Key: LIWCKYLNPCEAMM-QXROXWLYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological systems if applicable .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves understanding the reactions that the compound can undergo. This can include its reactivity, stability, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity, basicity, reactivity) .

Scientific Research Applications

Metabolic Analysis

6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one, as a metabolite of androst-4-ene-3,6,17-trione, was studied for its role in metabolic processes. A method involving liquid chromatography and mass spectrometry was developed to quantify this compound and its metabolites in human urine, particularly focusing on the identification of major and minor urinary metabolites and their conjugated forms (Deventer, Van Eenoo, Mikulčíková, Van Thuyne, & Delbeke, 2005).

Microbial Transformation

The microbial transformation of androst-4-ene-3,17-dione by fungi like Beauveria bassiana was researched. This process led to the production of several hydroxylated metabolites, including 6beta,11alpha-dihydroxyandrost-4-ene-3,17-dione, which is related to the compound . This study highlights the potential of microbial processes in steroid modification and analysis (Xiong, Wei, Chen, Chen, Xu, Qiu, Liang, & Hu, 2006).

Steroid Synthesis and Modification

Research into the synthesis of various steroidal compounds, including those related to this compound, has been conducted. These studies involve the microbial and chemical synthesis of steroidal compounds, demonstrating the diverse methods available for creating and modifying steroids for various applications (Lobastova, Khomutov, Vasiljeva, Lapitskaya, Pivnitsky, & Donova, 2009).

Enzymatic Studies

The study of enzymes involved in steroid metabolism also incorporates compounds like this compound. These investigations are crucial for understanding the biochemical pathways and enzymatic interactions that occur within steroid metabolism (Schlegel & Schubert, 1975).

Doping Control

Research into the detection of prohibited substances in sports has led to the development of sensitive and accurate methods for identifying metabolites of androst-4-ene-3,6,17-trione, including this compound, in urine. This is significant for doping control in athletic competitions (Parr, Kazlauskas, Schlörer, Opfermann, Piper, Schulze, & Schänzer, 2008).

Safety and Hazards

Safety and hazard information for a compound can be found in its Safety Data Sheet (SDS). This includes information on its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future .

properties

IUPAC Name

(6S,8R,9S,10R,13S,14S,17S)-6-chloro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,22H,3-8,10H2,1-2H3/t12-,13-,14-,16-,17-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWCKYLNPCEAMM-QXROXWLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@@H](C4=CC(=O)CC[C@]34C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345674
Record name 6alpha-Chloro testosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

847674-32-2
Record name 6alpha-Chloro testosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one
Reactant of Route 2
6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one
Reactant of Route 3
6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one
Reactant of Route 4
6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one
Reactant of Route 5
6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one
Reactant of Route 6
6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one

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